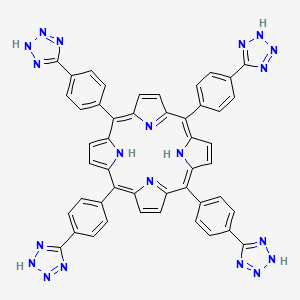5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin
CAS No.:
Cat. No.: VC16019669
Molecular Formula: C48H30N20
Molecular Weight: 886.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C48H30N20 |
|---|---|
| Molecular Weight | 886.9 g/mol |
| IUPAC Name | 5,10,15,20-tetrakis[4-(2H-tetrazol-5-yl)phenyl]-21,23-dihydroporphyrin |
| Standard InChI | InChI=1S/C48H30N20/c1-9-29(45-53-61-62-54-45)10-2-25(1)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46-55-63-64-56-46)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48-59-67-68-60-48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47-57-65-66-58-47/h1-24,49,52H,(H,53,54,61,62)(H,55,56,63,64)(H,57,58,65,66)(H,59,60,67,68) |
| Standard InChI Key | BFAPQLKWPMCMDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C8=NNN=N8)C9=CC=C(C=C9)C1=NNN=N1)C=C4)C1=CC=C(C=C1)C1=NNN=N1)N3)C1=NNN=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a porphyrin macrocycle with four meso-substituted phenyl groups, each bearing a 2H-tetrazol-5-yl functional group at the para position. The tetrazole rings, known for their aromaticity and nitrogen-rich composition, contribute to the molecule’s ability to engage in coordination chemistry. The porphyrin core adopts a planar conformation, while the tetrazole substituents introduce steric and electronic modifications that influence its reactivity .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 886.8858 g/mol |
| CAS Number | 186697-34-7 |
| Solubility | Polar aprotic solvents |
| UV-Vis Absorption | ~419–420 nm (Soret band) |
Synthesis and Functionalization
Synthetic Routes
The synthesis of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin typically involves multi-step organic transformations:
-
Porphyrin Core Formation: The tetraphenylporphyrin (TPP) scaffold is synthesized via the Adler-Longo method, which involves the condensation of pyrrole with 4-substituted benzaldehydes under acidic conditions .
-
Tetrazole Introduction: The phenyl groups are functionalized with tetrazole moieties through cycloaddition reactions. A common approach involves the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst, as described in analogous porphyrin syntheses .
-
Purification: Column chromatography and recrystallization are employed to isolate the pure product, with yields optimized using microwave-assisted techniques .
Challenges and Optimization
The steric bulk of the tetrazole groups complicates the synthesis, often necessitating elevated temperatures and prolonged reaction times. Recent advancements in microwave-assisted synthesis have improved reaction efficiency, reducing side products such as partially substituted derivatives .
Coordination Chemistry and Applications
Metal-Organic Frameworks (MOFs)
The compound serves as a versatile ligand for constructing MOFs, particularly the PCN-526, PCN-527, and PCN-528 series. These frameworks exhibit high surface areas and tunable pore sizes, making them suitable for gas storage, catalysis, and drug delivery. The tetrazole groups facilitate strong metal-ligand bonds with transition metals such as zinc and copper, enhancing framework stability .
Photodynamic Therapy (PDT)
Preliminary studies suggest that the compound’s extended π-conjugation and redox-active metal complexes (e.g., with palladium or platinum) could generate reactive oxygen species (ROS) under light irradiation. This property is under investigation for anticancer and antimicrobial applications .
Table 2: Applications in Materials Science
| Application | Mechanism | Key Findings |
|---|---|---|
| MOF Construction | Coordination with metal ions | High porosity, thermal stability |
| Catalysis | Lewis acid/base sites | Enhanced reaction rates |
| Sensing | Fluorescence quenching | Selective analyte detection |
Comparative Analysis with Analogous Porphyrins
Structural Analogues
Comparisons with porphyrins bearing different substituents highlight the unique role of tetrazole groups:
-
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Hydroxy groups improve aqueous solubility but limit coordination versatility .
-
5,10,15,20-Tetrakis(4-bromophenyl)porphyrin: Bromine atoms enable further functionalization via cross-coupling reactions but lack intrinsic coordination sites .
Functional Divergence
The tetrazole substituents confer superior metal-binding capacity compared to amino or pyridyl groups, as evidenced by the stability constants of their metal complexes. For example, the zinc complex of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin exhibits a log value of 12.3, significantly higher than analogues with amino substituents (log = 9.8) .
Recent Research Advancements
Supramolecular Assembly
Studies utilizing scanning tunneling microscopy (STM) have revealed the compound’s ability to form ordered monolayers on graphite surfaces, driven by π-π stacking and hydrogen bonding. These assemblies are being explored for molecular electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume